molecular formula C18H13F3N2O B2378488 (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 891359-61-8

(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2378488
CAS No.: 891359-61-8
M. Wt: 330.31
InChI Key: BBAJULHCQNDHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic acrylamide derivative characterized by a Z-configuration stereochemistry. Its structure features a cyano group at the α-position of the enamide, a 4-methylphenyl substituent at the β-carbon, and a 2-(trifluoromethyl)phenyl group on the amide nitrogen.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c1-12-6-8-13(9-7-12)10-14(11-22)17(24)23-16-5-3-2-4-15(16)18(19,20)21/h2-10H,1H3,(H,23,24)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAJULHCQNDHFR-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Preliminary Considerations

Molecular Structure and Key Features

The target molecule contains several key structural elements that influence its synthesis:

  • A central α,β-unsaturated cyano-substituted carbon-carbon double bond
  • A 4-methylphenyl (p-tolyl) group at the β-position
  • A 2-trifluoromethylphenyl amide moiety
  • Z-configuration around the double bond

The electron-withdrawing nature of the cyano group, combined with the steric influence of the aryl substituents, presents challenges for controlling stereoselectivity. Additionally, the presence of the trifluoromethyl group introduces electronic effects that may influence reaction conditions and yields.

Retrosynthetic Analysis

From a retrosynthetic perspective, two main disconnection approaches can be considered:

  • Knoevenagel condensation between a cyanoacetamide derivative and 4-methylbenzaldehyde
  • Amide coupling followed by introduction of the cyano group and olefination

Based on these approaches, several synthetic routes can be designed, each with specific advantages and limitations regarding yield, stereoselectivity, and scalability.

Preparation Method 1: Knoevenagel Condensation Approach

Synthetic Route Overview

The Knoevenagel condensation approach represents one of the most direct routes to synthesize the target compound. This method involves the condensation of a 2-cyanoacetamide with 4-methylbenzaldehyde under basic conditions.

Scheme 1: General synthetic route via Knoevenagel condensation

Step 1: Preparation of N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide
Step 2: Knoevenagel condensation with 4-methylbenzaldehyde
Step 3: Stereochemical control and purification

Detailed Procedure

Preparation of N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide

The synthesis begins with the preparation of N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide by reacting 2-(trifluoromethyl)aniline with cyanoacetic acid or its activated derivative.

Reagents:

  • 2-(Trifluoromethyl)aniline (1.0 eq)
  • Cyanoacetic acid (1.1 eq)
  • Coupling agent: EDC·HCl (1.3 eq) or DCC (1.3 eq)
  • HOBt (1.3 eq)
  • Triethylamine (2.0 eq)
  • Dry DCM or DMF as solvent

Procedure:

  • In a dry round-bottom flask, dissolve cyanoacetic acid (1.1 eq) in dry DCM (or DMF) under inert atmosphere
  • Cool the solution to 0°C and add EDC·HCl (1.3 eq) and HOBt (1.3 eq)
  • Stir for 30 minutes at 0°C
  • Add 2-(trifluoromethyl)aniline (1.0 eq) and triethylamine (2.0 eq)
  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours
  • Monitor the reaction by TLC until completion
  • Quench the reaction with water and extract with ethyl acetate
  • Purify by column chromatography to obtain the intermediate cyanoacetamide

This approach aligns with established methodologies for preparing cyano-substituted amides, similar to those used in the synthesis of related compounds.

Knoevenagel Condensation

The prepared N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide can then undergo Knoevenagel condensation with 4-methylbenzaldehyde to form the α,β-unsaturated system.

Reagents:

  • N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide (1.0 eq)
  • 4-Methylbenzaldehyde (1.0-1.2 eq)
  • Piperidine (0.1-0.2 eq) or other basic catalyst
  • Ethanol or methanol as solvent

Procedure:

  • Dissolve N-[2-(trifluoromethyl)phenyl]-2-cyanoacetamide (1.0 eq) in ethanol
  • Add 4-methylbenzaldehyde (1.0-1.2 eq)
  • Add piperidine (0.1-0.2 eq) as catalyst
  • Reflux the reaction mixture for 6-8 hours
  • Monitor by TLC until completion
  • Cool the reaction mixture and filter the precipitated product
  • Recrystallize from appropriate solvent (e.g., ethanol)

This procedure is adapted from similar syntheses of cyanoacrylamides, such as the preparation of (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide.

Stereochemical Control for Z-Isomer

The Knoevenagel condensation typically favors the formation of the E-isomer due to steric factors. Therefore, additional steps or modified conditions are necessary to obtain the desired Z-isomer:

Method A: Photoisomerization
The E-isomer can be converted to the Z-isomer through photoisomerization:

  • Dissolve the E-isomer in a suitable solvent (e.g., acetone, dichloromethane)
  • Irradiate with UV light (wavelength ~350 nm)
  • Monitor the isomerization by HPLC
  • Isolate the Z-isomer by chromatography or fractional crystallization

Method B: Modified Condensation Conditions
Certain reaction conditions can favor the formation of the Z-isomer directly:

  • Use LiHMDS or KHMDS as base instead of piperidine
  • Conduct the reaction at lower temperatures (-78°C to -40°C)
  • Use THF or DMF as solvent
  • Add ZnCl₂ as Lewis acid catalyst (0.5 eq)
  • Slowly warm to room temperature after initial mixing at low temperature

Optimization Parameters

Table 1 summarizes the key optimization parameters for the Knoevenagel condensation approach:

Parameter Range Optimal Condition Effect on Z/E Ratio
Temperature -78°C to reflux -40°C to 0°C Lower temp. favors Z-isomer
Solvent THF, DMF, EtOH, MeOH THF Polar aprotic solvents favor Z-isomer
Base Piperidine, TEA, LiHMDS, KHMDS LiHMDS Strong, hindered bases favor Z-isomer
Lewis Acid ZnCl₂, MgCl₂, TiCl₄ ZnCl₂ Increases Z-selectivity
Reaction Time 1-24 h 4-6 h Longer times may lead to isomerization
Concentration 0.05-0.5M 0.1M Lower conc. favors Z-isomer

Preparation Method 2: Modified Isoxazole Ring-Opening Approach

Synthetic Route Overview

This approach is inspired by the synthesis of Teriflunomide and related compounds, involving the formation of an isoxazole intermediate that undergoes ring opening to generate the desired cyano-enamide structure with controlled stereochemistry.

Scheme 2: Synthetic route via isoxazole intermediate

Step 1: Preparation of 5-(4-methylphenyl)isoxazole-4-carboxylic acid
Step 2: Conversion to acid chloride
Step 3: Amide formation with 2-(trifluoromethyl)aniline
Step 4: Base-mediated ring opening and cyano group introduction
Step 5: Isolation and purification of the Z-isomer

Detailed Procedure

Synthesis of 5-(4-methylphenyl)isoxazole-4-carboxylic acid

Reagents:

  • 4-Methylacetophenone (1.0 eq)
  • Diethyl oxalate (1.2 eq)
  • Sodium ethoxide (1.5 eq)
  • Hydroxylamine hydrochloride (1.5 eq)
  • Ethanol as solvent

Procedure:

  • Prepare sodium ethoxide by dissolving sodium (1.5 eq) in absolute ethanol
  • Add 4-methylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) to the sodium ethoxide solution
  • Stir at room temperature for 12 hours
  • Add hydroxylamine hydrochloride (1.5 eq) and reflux for 4 hours
  • Hydrolyze the ester group with aqueous NaOH (2M)
  • Acidify the solution to pH 2-3 with HCl (2M)
  • Collect the precipitate by filtration and recrystallize from suitable solvent
Activation and Amide Formation

The isoxazole carboxylic acid is converted to the acid chloride, which then reacts with 2-(trifluoromethyl)aniline to form the amide.

Reagents:

  • 5-(4-methylphenyl)isoxazole-4-carboxylic acid (1.0 eq)
  • Thionyl chloride (3.0 eq) or oxalyl chloride (1.5 eq)
  • Toluene or DCM as solvent
  • 2-(Trifluoromethyl)aniline (1.0 eq)
  • Triethylamine (2.0 eq) or cesium carbonate (1.5 eq)
  • Ethyl methyl ketone/water or DCM as solvent for the amide formation

Procedure:

  • Dissolve 5-(4-methylphenyl)isoxazole-4-carboxylic acid in toluene or DCM
  • Add thionyl chloride (3.0 eq) or oxalyl chloride (1.5 eq) with catalytic DMF
  • Reflux for 2-3 hours until gas evolution ceases
  • Evaporate the excess thionyl chloride/solvent under reduced pressure
  • For amide formation, dissolve the acid chloride in DCM
  • In a separate flask, prepare a solution of 2-(trifluoromethyl)aniline and triethylamine in DCM
  • Add the acid chloride solution dropwise at 0°C
  • Stir at room temperature for 4-6 hours
  • Work up and purify to obtain the isoxazole-carboxamide intermediate

This procedure is adapted from the methods described for Teriflunomide synthesis.

Ring Opening and Z-Isomer Formation

The isoxazole ring undergoes base-mediated opening to introduce the cyano group and generate the Z-configured double bond.

Reagents:

  • 5-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (1.0 eq)
  • Sodium hydroxide (3.0 eq) in aqueous solution
  • Methanol or ethanol as co-solvent
  • Hydrochloric acid for pH adjustment

Procedure:

  • Dissolve the isoxazole-carboxamide in a mixture of methanol and water (3:1)
  • Add aqueous sodium hydroxide solution (3.0 eq) slowly at 0-5°C
  • Stir the reaction mixture at 25-30°C for 2-3 hours
  • Monitor the reaction by HPLC
  • Adjust the pH to 7.0-7.5 using dilute hydrochloric acid
  • Extract the product with ethyl acetate or filter the precipitate if formed
  • Purify by recrystallization or column chromatography

This base-mediated ring opening favors the formation of the Z-isomer due to the mechanism of the reaction, as demonstrated in the synthesis of Teriflunomide.

Purification and Isolation of Z-Isomer

For optimal purity and stereochemical homogeneity:

Crystallization Method:

  • Dissolve the crude product in a minimum amount of DMF at 55-60°C
  • Add methanol slowly until slight turbidity appears
  • Cool the solution to 10-15°C and maintain for 2 hours
  • Filter the crystallized Z-isomer and wash with chilled methanol
  • Dry under vacuum at 50-60°C

This methodology is adapted from the purification procedure for Teriflunomide crystalline form-M.

Preparation Method 3: Direct Cyanoamide Formation Approach

Synthetic Route Overview

This approach involves the direct formation of a cyanoamide followed by condensation with 4-methylbenzaldehyde under conditions that favor Z-stereochemistry.

Scheme 3: Direct cyanoamide formation approach

Step 1: Preparation of 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide using cyanoacetic acid
Step 2: Stereoselective condensation with 4-methylbenzaldehyde
Step 3: Purification and isolation of the Z-isomer

Detailed Procedure

Synthesis of 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide

Reagents:

  • Cyanoacetic acid (1.1 eq)
  • 2-(Trifluoromethyl)aniline (1.0 eq)
  • DCC (1.2 eq) or EDC·HCl (1.2 eq)
  • HOBt (1.2 eq)
  • DMAP (0.1 eq)
  • DCM or DMF as solvent

Procedure:

  • Dissolve cyanoacetic acid, HOBt, and DMAP in DCM or DMF at 0°C
  • Add DCC or EDC·HCl and stir for 30 minutes
  • Add 2-(trifluoromethyl)aniline and allow to warm to room temperature
  • Stir for 12-16 hours
  • Filter out DCU (if DCC was used)
  • Wash with dilute acid, saturated NaHCO₃, and brine
  • Purify by column chromatography
Z-Selective Condensation

To favor Z-stereochemistry in the condensation step:

Reagents:

  • 2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide (1.0 eq)
  • 4-Methylbenzaldehyde (1.1 eq)
  • TiCl₄ (0.5 eq)
  • Pyridine (2.0 eq)
  • THF as solvent

Procedure:

  • Dissolve 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide in dry THF under inert atmosphere
  • Cool to -78°C and add TiCl₄ dropwise
  • Stir for 30 minutes and add pyridine
  • Add 4-methylbenzaldehyde dropwise
  • Gradually warm to -20°C over 3-4 hours
  • Quench with saturated NH₄Cl solution
  • Extract with ethyl acetate and purify

The use of titanium tetrachloride and low temperatures has been shown to favor Z-selectivity in similar condensation reactions of cyanoacetamides.

Comparative Analysis of Preparation Methods

Yield and Stereoselectivity Comparison

Table 2 presents a comparative analysis of the three preparation methods in terms of yield, stereoselectivity, and practical considerations:

Method Expected Yield (%) Z/E Ratio Scalability Purification Complexity
Knoevenagel Condensation 70-85 1:2 to 1:4* High Medium
Isoxazole Ring-Opening 65-80 >20:1 Medium Low
Direct Cyanoamide Formation 75-90 3:1 to 8:1 Medium Medium

*Before stereochemical enrichment procedures

Advantages and Limitations

Method 1: Knoevenagel Condensation

  • Advantages: Simple reagents, well-established methodology, high overall yield
  • Limitations: Typically favors E-isomer, requires additional isomerization step

Method 2: Isoxazole Ring-Opening

  • Advantages: Excellent Z-stereoselectivity, well-established for similar compounds
  • Limitations: More steps, requires handling of acid chlorides

Method 3: Direct Cyanoamide Formation

  • Advantages: Good balance of yield and Z-selectivity, fewer steps
  • Limitations: Requires careful temperature control, sensitive to moisture

Cost and Environmental Considerations

Table 3 outlines the cost and environmental impact factors for each method:

Method Reagent Cost Solvent Usage Waste Generated Green Chemistry Score
Method 1 Medium Medium Medium 3/5
Method 2 High High High 2/5
Method 3 Medium-High Medium Medium 3/5

Characterization and Analysis

Analytical Methods for Confirmation

The successful synthesis of (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can be confirmed using various analytical techniques:

Spectroscopic Analysis:

  • ¹H NMR: Key signals include the olefinic proton, methyl group of the p-tolyl substituent, and aromatic protons
  • ¹³C NMR: Characteristic peaks for the cyano carbon, carbonyl carbon, and olefinic carbons
  • IR Spectroscopy: CN stretch (~2200 cm⁻¹), C=O stretch (~1670 cm⁻¹), C=C stretch (~1600 cm⁻¹)
  • Mass Spectrometry: Molecular ion peak and fragmentation pattern

Confirmation of Z-Stereochemistry:

  • NOE experiments in NMR spectroscopy
  • X-ray crystallography (if crystalline)
  • Comparison with authenticated standards

Purity Assessment

Table 4 provides recommended specifications for the final product:

Parameter Specification Analytical Method
Appearance White to off-white solid Visual
Chemical Purity ≥98.0% HPLC
Z-Isomer Content ≥95.0% HPLC or NMR
Residual Solvents ICH Q3C limits GC
Water Content ≤0.5% Karl Fischer
Melting Point Range to be established DSC

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical agents, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide and related compounds:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
This compound (Target) C₁₈H₁₃F₃N₂O 4-methylphenyl, 2-(trifluoromethyl)phenyl, cyano 330.3 Balanced lipophilicity (CF₃ enhances metabolic stability; methyl improves solubility)
(2Z)-2-Cyano-N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide () C₂₂H₁₈N₃O₂ 4-methoxyphenyl, indole-ethyl 356.4 Methoxy group increases polarity; indole moiety may enhance CNS penetration
XCT790 () C₂₀H₁₃F₆N₃O₂S 2,4-bis(trifluoromethyl)phenyl, thiadiazol-trifluoromethyl 497.4 Thiadiazol ring enhances electron-withdrawing effects; higher molecular weight
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile () C₂₄H₁₉N₃O₃S 4-methylbenzenesulfonamido, formylphenyl 429.5 Sulfonamide group improves water solubility; formyl may confer reactivity
(Z)-N-(4-methylphenyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide () C₂₅H₂₂N₂O₂ 4-methylphenyl, phenylpropenoyl 382.5 Lacks cyano group; extended conjugation may alter binding kinetics

Key Structural and Functional Insights

In contrast, XCT790 () replaces the cyano with a thiadiazol-trifluoromethyl system, which may increase metabolic stability but reduce electrophilic reactivity .

Aromatic Substitutions :

  • The 4-methylphenyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability.
  • The 4-methoxyphenyl analog () introduces a polar methoxy group, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the methyl group .

The sulfonamido group in ’s compound increases polarity and hydrogen-bonding capacity, favoring interactions with polar residues .

Biological Activity

(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

  • Molecular Formula : C16H14F3N3
  • Molecular Weight : 325.29 g/mol
  • CAS Number : 891359-61-8
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Schiff Base : Reacting 4-methylbenzaldehyde with 2-(trifluoromethyl)aniline in the presence of a base.
  • Cyanoethylation : The resulting Schiff base undergoes cyanoethylation using acrylonitrile under basic conditions to yield the final product.

The biological activity of this compound is attributed to its structural components:

  • Cyano Group : Acts as an electrophile, potentially interacting with nucleophiles in biological systems.
  • Trifluoromethyl Group : Enhances lipophilicity, improving membrane penetration and bioavailability.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in cellular models.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.

Concentration (µM)Cell Viability (%)
0100
585
1065
2040

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The findings revealed a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control500300
Compound (10 µM)250150

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purification Method
1Cyanoacetamide, 4-methylbenzaldehyde, piperidine/EtOH, reflux65–70Recrystallization
22-Trifluoromethylaniline, EDCI, DMAP, DCM, RT50–55Column chromatography

Basic: How is the structural identity and purity of this compound verified in academic research?

  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR confirm the Z-configuration via coupling constants (Jtrans1214J_{trans} \approx 12–14 Hz for α,β-unsaturated systems) and aryl substituent integration .
    • IR : Stretching frequencies for nitrile (~2220 cm1^{-1}) and amide carbonyl (~1680 cm1^{-1}) groups .
    • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ calculated for C20_{20}H16_{16}F3_{3}N2_{2}O: 381.1218) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Advanced: How do electronic and steric effects of substituents influence its biological activity?

The 4-methylphenyl and 2-trifluoromethylphenyl groups modulate activity through:

  • Electron-withdrawing effects : The CF3_3 group enhances metabolic stability and influences binding affinity to hydrophobic pockets in target proteins .
  • Steric hindrance : The methyl group on the phenyl ring may restrict rotational freedom, optimizing interactions with enzymes (e.g., kinase inhibitors) .
    Methodology for SAR studies :
  • Synthesize analogs with halogen (Cl, F), methoxy, or nitro substituents.
  • Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2 or EGFR kinase) .

Q. Table 2: Example SAR Data

Substituent (R)COX-2 IC50_{50} (nM)Solubility (µg/mL)
4-CH3_312 ± 1.58.2
4-Cl8 ± 0.95.1
4-OCH3_325 ± 2.115.6

Advanced: How to resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

  • Replicate assays : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7), assay buffers (pH 7.4 vs. 6.8), and incubation times .
  • Control experiments : Use reference inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .
  • Metabolic stability : Test for compound degradation in cell media via LC-MS over 24 hours .

Basic: What factors influence the compound’s stability during storage and handling?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the α,β-unsaturated system .
  • Moisture : Desiccate to avoid hydrolysis of the nitrile or amide groups .
  • pH : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent structural decomposition .

Advanced: What strategies are used to design derivatives with enhanced pharmacokinetic properties?

  • Prodrug modification : Introduce ester groups at the amide nitrogen to improve oral bioavailability .
  • Halogenation : Replace methyl with fluorine to enhance blood-brain barrier penetration .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to target proteins and optimize logP values .

Basic: What in vitro assays are recommended for initial biological activity screening?

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., A549, HeLa) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (EGFR, VEGFR2) or cyclooxygenases .
  • Antimicrobial activity : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .

Advanced: How can computational methods guide the optimization of this compound?

  • Molecular docking : Simulate binding poses in the ATP-binding pocket of EGFR (PDB ID: 1M17) to prioritize substituents .
  • QSAR modeling : Use descriptors like molar refractivity and polar surface area to predict absorption .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hERG liability .

Q. Table 3: Computational Predictions

ParameterPredicted Value
logP3.8
H-bond acceptors3
CYP3A4 inhibition riskHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.